molecular formula C22H23N5O2 B11007691 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11007691
M. Wt: 389.4 g/mol
InChI Key: KDUKCPFRNSJRQM-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the indole derivative with chloroacetyl chloride in the presence of a base.

    Attachment of the Triazole Moiety: The final step involves the reaction of the intermediate with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole moiety or the acetamide linkage, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the triazole moiety can yield triazoline derivatives.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The triazole moiety can enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound can exert its effects through a combination of these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core.

    Triazolam: A benzodiazepine with a triazole moiety.

    Ketoconazole: An antifungal agent with a triazole ring.

Uniqueness

2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its combination of an indole core and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H23N5O2/c1-29-11-10-26-14-18(20-4-2-3-5-21(20)26)12-22(28)25-19-8-6-17(7-9-19)13-27-16-23-15-24-27/h2-9,14-16H,10-13H2,1H3,(H,25,28)

InChI Key

KDUKCPFRNSJRQM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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